4-Bromo-N,N-diisopropylbenzamide

C-H Borylation Iridium Catalysis Regioselectivity

4-Bromo-N,N-diisopropylbenzamide is a specialized tertiary benzamide whose sterically demanding N,N-diisopropylamide directing group (DG) is structurally critical for achieving high ortho-selectivity in directed ortho-metalation (DoM) and C-H borylation. Unlike smaller dialkylamide analogs, its non-nucleophilic amide resists carbonyl attack, enabling chemoselective transformations. Key applications include: generating 1,2,3-trisubstituted aromatics, ortho-boronate esters for Suzuki-Miyaura coupling, and chemoselective one-pot reduction to 4-bromobenzaldehyde. Procure a validated synthon for reliable, regiocontrolled synthetic outcomes.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
CAS No. 79606-46-5
Cat. No. B1333844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N,N-diisopropylbenzamide
CAS79606-46-5
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3
InChIKeyZRHGXOKPARSBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N,N-diisopropylbenzamide (CAS 79606-46-5): Procurement-Grade Specifications and Physicochemical Baseline


4-Bromo-N,N-diisopropylbenzamide (CAS 79606-46-5) is a para-bromo-substituted tertiary benzamide with a sterically demanding N,N-diisopropylamide moiety. It is primarily utilized as a key intermediate and directing group in organic synthesis, valued for its ability to enable regioselective ortho-functionalization of aromatic rings [1]. The compound has a molecular weight of 284.19 g/mol, a computed XLogP3-AA of 3.7, and a topological polar surface area (TPSA) of 20.3 Ų, indicating favorable properties for organic solubility and membrane permeability in research applications [2]. Commercial availability typically features a purity of ≥95% (HPLC) from specialized research suppliers .

Procurement Rationale for 4-Bromo-N,N-diisopropylbenzamide: Why Directing Group Architecture Precludes Simple Substitution


The unique value of 4-Bromo-N,N-diisopropylbenzamide for research and development is rooted in its precise molecular architecture, which integrates an electrophilic para-bromo handle with a bulky, non-nucleophilic diisopropylamide directing group (DG). This structural combination is not trivial; replacing the diisopropylamide with less sterically hindered analogs like N,N-dimethyl or N,N-diethyl groups fundamentally alters reaction kinetics, regioselectivity, and stability profiles [1]. For instance, the diisopropylamide's steric bulk shields the amide carbonyl, preventing nucleophilic attack and enabling chemoselective transformations that fail with smaller dialkylamides [2]. Furthermore, this specific DG is essential for achieving high ortho-selectivity in C-H borylation and metalation reactions, a property not reliably replicated by other benzamide derivatives [3]. Therefore, procurement decisions for this compound are not about acquiring 'a benzamide' but about securing a validated tool for enabling specific, high-value synthetic methodologies.

Quantitative Differentiation Evidence for 4-Bromo-N,N-diisopropylbenzamide: Head-to-Head Performance Against Alternative Benzamide Architectures


Superior Ortho-Selectivity in C-H Borylation vs. N,N-Diethylbenzamide Directing Groups

The diisopropylamide directing group is critical for achieving high yields in iridium-catalyzed ortho-C-H borylation. In contrast, N,N-diethylbenzamides are reported to be challenging substrates, leading to poor or no conversion under identical catalytic conditions [1]. For example, 2-substituted N,N-diisopropylbenzamides undergo successful ortho-borylation to yield the desired products in 73-82% isolated yield, demonstrating the unique tolerance of this sterically demanding amide [2]. This performance directly contrasts with N,N-diethylbenzamides, which are explicitly noted as 'challenging substrates for the reaction' [1].

C-H Borylation Iridium Catalysis Regioselectivity

Enabled Chemoselective Reduction to Aldehydes: A Capability Unavailable with Less Sterically Demanding Analogs

The steric bulk of the N,N-diisopropylamide group is not merely a structural feature but a prerequisite for chemoselective reduction to aldehydes. A reported sequential one-pot method effectively reduces sterically demanding N,N-diisopropylamides to aldehydes via imidate intermediates, with yields ranging from 51-99% across a range of substrates [1]. This methodology is specifically designed to exploit the unique reactivity of bulky amides. In contrast, less hindered N,N-dimethyl or N,N-diethyl benzamides cannot participate in this selective transformation and would instead undergo over-reduction to the corresponding benzylamines or alcohols [1].

Chemoselective Reduction Amide Reduction Synthetic Methodology

Enhanced Stability Against Hydrolysis vs. Primary and Secondary Benzamides

The hydrolytic stability of amides is a critical factor in multi-step syntheses. Tertiary N,N-diisopropylbenzamides exhibit significantly enhanced stability towards both acid- and base-catalyzed hydrolysis compared to primary and secondary amides due to steric shielding of the carbonyl carbon [1]. This is supported by computational models (HYDROWIN v1.67) which are unable to estimate rate constants for aqueous hydrolysis of this specific structure, indicating a very slow or negligible reaction rate under standard conditions . In contrast, primary benzamides hydrolyze readily, and N-substitution with smaller alkyl groups only offers partial protection [1].

Hydrolytic Stability Amide Bond Stability Chemical Stability

Validated Intermediate for High-Yield Suzuki-Miyaura Cross-Coupling vs. Alternative Electrophiles

The para-bromo substituent makes this compound a competent electrophilic partner for Pd-catalyzed Suzuki-Miyaura cross-coupling. The bulk of the diisopropylamide DG does not impede the cross-coupling reaction and may even provide steric acceleration in some cases [1]. More importantly, the combination of a robust C-Br bond and a stable directing group ensures that 'good yields were usually obtained' even when both coupling partners bear an ortho-tertiary amide group [1]. This performance is superior to that of aryl chlorides, which are significantly less reactive and require specialized, often expensive, catalysts and ligands [2].

Suzuki-Miyaura Coupling Cross-Coupling Aryl Bromide

Primary Application Scenarios for 4-Bromo-N,N-diisopropylbenzamide: Maximizing Procurement Value


Directed Ortho-Metalation (DoM) for the Synthesis of 1,2,3-Trisubstituted Arenes

The primary and most validated use case for 4-Bromo-N,N-diisopropylbenzamide is as a substrate for directed ortho-metalation (DoM). The strong directing power of the tertiary amide group enables highly regioselective deprotonation ortho to the amide, allowing for the sequential installation of electrophiles at that position [1]. This provides access to valuable 1,2,3-trisubstituted aromatic building blocks, which are challenging to synthesize via standard electrophilic aromatic substitution [1].

Synthesis of ortho-Functionalized Aryl Boronic Esters for Diversified Cross-Coupling

This compound is an ideal precursor for generating ortho-borylated benzamides via DoM or Ir-catalyzed C-H borylation. The resulting ortho-boronate esters are versatile intermediates that can undergo Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl groups with complete regiocontrol [1]. This two-step sequence (ortho-borylation followed by cross-coupling) is a powerful strategy for constructing biaryl motifs that are prevalent in pharmaceuticals and agrochemicals [2].

Chemoselective Preparation of 4-Bromobenzaldehyde Derivatives

Utilizing the sterically demanding nature of the N,N-diisopropylamide group, this compound can be chemoselectively reduced to the corresponding 4-bromobenzaldehyde derivative in a one-pot process [1]. This method offers a distinct advantage over traditional oxidation or reduction pathways, which may be incompatible with other functional groups. The resulting aldehyde is a highly versatile intermediate for further derivatization, such as reductive amination, Wittig olefination, or aldol reactions [1].

Development of Bifunctional Organocatalysts or Ligands

The defined molecular structure, combining an aryl halide and a Lewis basic amide, makes 4-Bromo-N,N-diisopropylbenzamide a useful scaffold for constructing more complex molecules. The para-bromo position serves as a handle for attachment to other frameworks, while the diisopropylamide group can act as a ligand or catalyst component [1]. This has been demonstrated in the synthesis of Lewis acid-base bifunctional catalysts where the benzamide core is used to link a Lewis acidic boron center with the Lewis basic amine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-N,N-diisopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.